Ligularine

説明

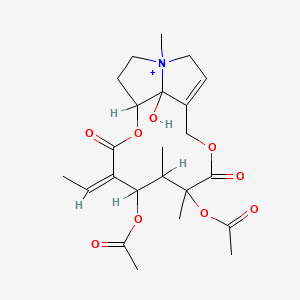

Structure

2D Structure

特性

IUPAC Name |

[(4Z)-7-acetyloxy-4-ethylidene-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32NO9/c1-7-17-19(31-14(3)25)13(2)22(5,33-15(4)26)21(28)30-12-16-8-10-24(6)11-9-18(23(16,24)29)32-20(17)27/h7-8,13,18-19,29H,9-12H2,1-6H3/q+1/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFFAMMZKASLBJ-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32NO9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34429-54-4 | |

| Record name | Ligularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Phytochemical Investigations and Natural Occurrence

Botanical Sources and Geographic Distribution of Ligularine-Containing Plants

This compound is primarily found in plants of the Ligularia genus, which is part of the Asteraceae (Compositae) family. This family is one of the largest plant families globally. lawdata.com.tw The Ligularia genus itself comprises over 100 species, predominantly found in East Asia. researchgate.net

Specificity within Ligularia Genera

Studies have specifically identified this compound in certain Ligularia species. For instance, this compound has been reported in Ligularia hodgsonii and Ligularia dentata. lawdata.com.twbiorxiv.org While the Ligularia genus is known to contain various pyrrolizidine (B1209537) alkaloids, the presence and concentration of specific alkaloids like this compound can vary between species. lawdata.com.tw Research has indicated that at least 11 species from the Ligularia genus in China contain pyrrolizidine alkaloids. lawdata.com.tw

Table 1: Reported this compound-Containing Ligularia Species

| Botanical Name | Source Part Reported |

| Ligularia hodgsonii | Aerial parts |

| Ligularia dentata | Whole plant |

Methodologies for Phytochemical Extraction and Isolation

The extraction and isolation of this compound from plant material involve several steps aimed at separating the target compound from the complex mixture of other plant constituents. These methodologies often employ a combination of solvent extraction and chromatographic techniques. mdpi.comrroij.comcore.ac.uk

Optimized Solvent Extraction Protocols

Solvent extraction is a fundamental step in obtaining phytochemicals from plant matrices. This process utilizes organic solvents to dissolve the target compounds from the raw material. rroij.com The choice of solvent or solvent system is crucial and can significantly impact the efficiency and selectivity of the extraction. nih.govjetir.org Common solvent extraction methods include maceration, Soxhlet extraction, and solid-liquid extraction. mdpi.comrroij.comepa.govresearchgate.net More modern techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) have also been developed to improve extraction yields and reduce extraction times. mdpi.comrroij.comcore.ac.ukepa.gov For pyrrolizidine alkaloids, including those found in Ligularia, specific solvent systems like 0.05M H2SO4 in 50% methanol (B129727) have been used for extraction. researchgate.net The solid-to-liquid ratio is another important parameter that is generally considered appropriate within the range of 1:5 to 1:20 in laboratory practice. mdpi.com

Chromatographic Separation Techniques for this compound Purification

Following extraction, chromatographic separation techniques are essential for purifying this compound from the crude extract. mdpi.comrroij.comcore.ac.uk Chromatography is a versatile technique used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. kromasil.comnih.govijprajournal.com Various chromatographic methods can be employed depending on the properties of the target compound and the complexity of the mixture. rroij.comkromasil.comnih.gov Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly used in the analysis and purification of natural products. rroij.comkromasil.cominchem.org

Column Chromatography Approaches

Column chromatography is a widely used preparative technique for the isolation and purification of natural compounds, including alkaloids like this compound. core.ac.uknih.govlibretexts.orglibretexts.org In column chromatography, the stationary phase, often silica (B1680970) gel or alumina, is packed into a vertical glass column. libretexts.orglibretexts.orgkhanacademy.org The crude extract is applied to the top of the column, and a mobile phase (solvent or solvent mixture) is passed through. libretexts.orgkhanacademy.org Components of the mixture separate based on their differential interactions with the stationary and mobile phases, allowing for their collection in different fractions. kromasil.comlibretexts.orgkhanacademy.org Flash chromatography, a type of column chromatography, is frequently used for initial fractionation and purification. mdpi.comlibretexts.org The selection of the appropriate stationary phase and mobile phase composition is critical for achieving effective separation. kromasil.comlibretexts.org

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely utilized and powerful technique in natural product isolation and purification. mz-at.degilson.com Its primary objective is to separate and collect target compounds from a mixture in sufficient quantities and purity for subsequent analysis, structural elucidation, or biological evaluation. waters.comtarosdiscovery.comnih.gov Unlike analytical HPLC, which focuses on qualitative and quantitative analysis, Prep-HPLC is geared towards obtaining isolated compounds. nih.govrjptonline.org

The principle of Prep-HPLC is based on the differential interaction of compounds within a sample with a stationary phase as a mobile phase passes through a column. By optimizing parameters such as the stationary phase (e.g., reversed-phase, normal phase), mobile phase composition, flow rate, and detection wavelength, effective separation of closely related compounds can be achieved. mz-at.dewaters.com

The process typically involves developing a suitable separation method on an analytical scale and then scaling it up to a preparative column. waters.com Detection methods commonly used in Prep-HPLC for natural products include UV detectors, evaporative light scattering detectors (ELSD), or mass spectrometers (MS), which allow for the monitoring of eluting compounds and triggering fraction collection. waters.comtarosdiscovery.com Mass-directed fraction collection, for instance, enables the selective collection of compounds based on their mass-to-charge ratio, enhancing the efficiency of isolating target compounds from complex mixtures. tarosdiscovery.com

Biosynthesis and Pathway Elucidation

Proposed Biosynthetic Pathway of Ligularine

The general biosynthetic pathway for pyrrolizidine (B1209537) alkaloids has been studied in various PA-producing plants, providing a framework for understanding this compound biosynthesis. The pathway originates from primary metabolism, utilizing common amino acids as starting materials researchgate.netnih.gov.

Identification of Key Precursors and Intermediates

The first specific intermediate in the pyrrolizidine alkaloid biosynthetic pathway is the rare polyamine homospermidine researchgate.netpnas.orgoup.com. Homospermidine is synthesized from the primary metabolites putrescine and spermidine (B129725) oup.com. These precursors are ultimately derived from amino acids, though the specific initial amino acids can vary depending on the plant species and the type of necine base being synthesized researchgate.net. Homospermidine is specifically incorporated into the necine base moiety, which is the characteristic bicyclic ring system of PAs oup.com.

Necine bases, formed from homospermidine, are a crucial intermediate class in PA biosynthesis. Different necine bases, such as isoretronecanol (B1229980) and trachelanthamidine, lead to the formation of different types of PAs researchgate.net. Senecionine, a retronecine-type PA, serves as a backbone structure for many 1,2-unsaturated PAs, which are then diversified through subsequent reactions researchgate.net. This compound is a complex PA, and its specific necic acid component is esterified to a necine base.

While the precise intermediates leading directly to this compound have not been exhaustively detailed in the provided search results, the general PA pathway involves the formation of necine bases and necic acids, followed by esterification to form the final alkaloid structure researchgate.netbiorxiv.org. Studies have identified this compound alongside other PAs like clivorine (B1239113) in Ligularia dentata, suggesting a shared or similar biosynthetic route for these compounds within the plant chemistry-chemists.com.

Enzymatic Steps and Reaction Mechanisms Involved in Pyrrolizidine Alkaloid Formation

A key enzymatic step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, catalyzed by homospermidine synthase (HSS) researchgate.netpnas.orgoup.com. This enzyme is considered the first pathway-specific enzyme in PA biosynthesis pnas.orgoup.com. The reaction involves the transfer of an aminobutyl group from spermidine to putrescine biorxiv.org.

Following the formation of homospermidine and the subsequent necine base, further enzymatic modifications occur, including dehydrogenation, hydroxylation, and esterification with necic acids researchgate.netbiorxiv.org. Necic acids are typically branched-chain fatty acids that are also biosynthesized through dedicated pathways. The final step involves the esterification of the necine base with one or two necic acid moieties to form the diverse array of pyrrolizidine alkaloids biorxiv.org. While the specific enzymes catalyzing each step in this compound formation are not explicitly detailed, the general mechanisms involved in PA formation include oxidoreductases, transferases, and enzymes responsible for forming ester bonds researchgate.netbiorxiv.org.

Molecular and Genetic Basis of Biosynthesis

Understanding the molecular and genetic basis of PA biosynthesis is crucial for potentially manipulating their production. Research has focused on identifying the genes encoding the biosynthetic enzymes and characterizing their function oup.com.

Gene Identification and Cloning Related to Alkaloid Production

The gene encoding homospermidine synthase (HSS), the first pathway-specific enzyme, has been identified and cloned from PA-producing plants like Senecio vernalis pnas.org. Studies have shown that the HSS gene evolved through duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism pnas.orgnih.govoup.combiorxiv.org. This gene duplication event is thought to have occurred independently in several angiosperm lineages that produce PAs nih.govoup.com.

While specific genes directly responsible for the later steps in this compound biosynthesis (e.g., those involved in the formation of its specific necic acid or the esterification) are not detailed in the provided information, research in other PA-producing plants has led to the identification of genes encoding enzymes like retronecine (B1221780) oxidase and various reductases and transferases involved in necine base and necic acid modifications and esterification researchgate.net.

Functional Characterization of Biosynthetic Enzymes

Functional characterization of enzymes like HSS has confirmed their role in catalyzing the formation of homospermidine pnas.orgoup.com. Studies have investigated the kinetic properties and substrate specificity of HSS from different plant species nih.gov. The expression patterns of HSS genes have also been studied, revealing diverse spatiotemporal expression in various PA-producing species nih.govoup.com. For example, in comfrey (B1233415) (Symphytum officinale), HSS expression has been localized to root endodermis cells and also activated in bundle sheath cells of specific leaves during inflorescence development oup.com. This suggests that PA biosynthesis can occur in different plant tissues and be regulated developmentally oup.com.

Further functional characterization of other enzymes in the PA pathway, often through techniques like enzyme assays, protein expression in heterologous systems, and gene silencing or overexpression studies, helps to elucidate their specific roles and mechanisms in converting intermediates into the final alkaloid structures researchgate.netbiorxiv.org.

Chemical Synthesis of Ligularine and Structural Analogs

Total Synthesis Approaches to the Ligularine Skeleton

Total synthesis aims to construct the target molecule from basic, commercially available starting materials through a series of controlled chemical reactions. For complex natural products like this compound, this often involves overcoming significant challenges related to forming the core skeletal structure with high efficiency, as well as precisely controlling the stereochemistry at multiple chiral centers. Reviews on the total synthesis of natural products highlight the increasing power and complexity of these endeavors, often driven by the demand for rare bioactive compounds and their analogs metabolomicsworkbench.org.

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a crucial problem-solving technique in planning organic syntheses. It involves working backward from the target molecule (TM) to simpler precursor structures by mentally applying reverse synthetic steps, known as transforms biorxiv.orgchem960.com. This process identifies potential disconnections of bonds within the molecule, leading to simpler synthons or readily available starting materials biorxiv.orgchem960.com. The goal is to generate a "synthetic tree" outlining various possible routes.

For a complex molecule like this compound, a retrosynthetic analysis would involve identifying key bonds whose cleavage would significantly simplify the structure and lead to accessible intermediates. Strategic disconnections are chosen based on known reliable reactions that can form those bonds in the forward synthetic direction biorxiv.org. The presence of heteroatoms (like nitrogen and oxygen in this compound) and functional groups guides these disconnections by imparting alternating reactivity patterns along the carbon skeleton biorxiv.org. A good retrosynthetic analysis aims for simplification, convergence (where different branches of the synthetic pathway meet), and the use of recognizable starting materials chem960.com. While specific retrosynthetic analyses for this compound are not detailed in the provided information, the general principles apply to planning the synthesis of its complex pyrrolizidine (B1209537) framework.

Stereo- and Regioselective Methodologies for Core Formation

Constructing the polycyclic core of this compound requires reactions that are both stereoselective and regioselective. Stereoselectivity refers to the preferential formation of one stereoisomer over others, which is critical for molecules with multiple chiral centers. Regioselectivity concerns the preferential formation of one structural isomer over others by reaction at a specific site rather than others.

Achieving high levels of stereo- and regioselectivity is paramount in the synthesis of complex natural products to ensure the formation of the desired isomer with the correct biological activity. Various methodologies are employed to control these aspects, often involving the use of specific reagents, catalysts, or reaction conditions.

Asymmetric synthesis, also known as enantioselective synthesis, is a key approach for creating chiral molecules in a non-racemic form. It is defined as a chemical reaction or sequence that forms one or more new elements of chirality and produces stereoisomeric products in unequal amounts. Given that this compound possesses several chiral centers, asymmetric synthetic routes would be essential for synthesizing a specific enantiomer.

Asymmetric induction, the biasing of a reaction to favor the formation of a specific enantiomer, can be achieved through chiral features in the substrate, reagent, catalyst, or environment. Examples of asymmetric synthesis in the context of natural products include asymmetric hydrogenation and photocyclization reactions utilizing chiral auxiliaries. While specific asymmetric routes for this compound are not provided, these general methodologies are relevant for controlling the stereochemistry during the construction of its chiral skeleton.

The control of chiral centers during synthesis is a critical aspect of preparing enantiomerically pure natural products. Each chiral center in a molecule like this compound can exist in two configurations (R or S), leading to a multitude of possible stereoisomers. Only specific stereoisomers are typically found in nature and possess the desired biological activity.

Stereoselective synthesis aims to control the configuration of newly formed chiral centers and the relative configuration between existing and new chiral centers. This can involve various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries that are temporarily incorporated into the molecule to direct stereochemistry, or chiral catalysts that facilitate enantioselective transformations. The efficient control of multiple chiral centers in a convergent manner is often a major challenge in the total synthesis of complex molecules.

Asymmetric Synthetic Routes

Semisynthesis from Isolated Natural Products

Semisynthesis, or partial chemical synthesis, is a strategy that utilizes chemical compounds isolated from natural sources as starting materials to produce target molecules or novel compounds. This approach is particularly valuable for complex natural products where total synthesis may be difficult, lengthy, or economically unfeasible. By starting with a naturally occurring precursor that already contains a significant portion of the target molecule's structure, the number of synthetic steps required can be significantly reduced.

Semisynthesis leverages the complex biosynthetic pathways of living organisms, which can produce intricate molecular scaffolds that are challenging to build from scratch. The isolated natural product is then chemically modified through a series of reactions to yield the desired compound. This approach has been successfully applied to the synthesis of various natural product derivatives and analogs. While the provided information mentions this compound alongside other alkaloids found in Ligularia species, specific details regarding the semisynthesis of this compound from isolated natural products are not present in the provided snippets. However, the principle of semisynthesis from isolated alkaloids could be a relevant approach for obtaining this compound or its modified forms.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products are common practices in chemical research and drug discovery. Derivatives and analogs are compounds that are structurally related to the parent natural product but have been modified through chemical synthesis. These modifications can involve changes to the functional groups, the carbon skeleton, or the stereochemistry.

The primary goals of synthesizing derivatives and analogs include exploring structure-activity relationships to understand which parts of the molecule are responsible for its biological properties, improving desired activities, reducing toxicity, enhancing stability, or altering pharmacokinetic properties. This systematic modification of the natural product structure allows chemists to develop compounds with potentially improved characteristics. The provided information mentions the use of synthetic and semisynthetic analogues of alkaloids. While specific examples of the design and synthesis of this compound derivatives or analogs are not detailed in the snippets, this is a standard approach in natural product chemistry to explore the potential of the core structure.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique in the elucidation of organic molecule structures, providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.net For Ligularine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in determining its complex structure. researchgate.netresearchgate.netbiorxiv.org

Comprehensive Analysis of 1D (1H, 13C) and 2D NMR Data (COSY, HSQC, HMBC, NOESY)

Analysis of the 1H NMR spectrum of this compound reveals characteristic signals corresponding to different types of protons within the molecule. chemistry-chemists.com These signals, including those for methyl groups (such as MeCH:, Me-C-0, Me-CH=C-), acetyl groups, and an NMe group, provide initial clues about the presence and environment of these functionalities. chemistry-chemists.com The chemical shifts, splitting patterns, and integration of these signals are analyzed to determine the number and types of protons and their neighboring environments. For instance, five protons in the region of 3.0-6.3 ppm in the NMR spectrum of this compound have been ascribed to a specific part-structure: -N-CH2-CH=C-CH2-OCO-. chemistry-chemists.com

The 13C NMR spectrum provides information about the carbon skeleton of this compound. Analysis of the chemical shifts in the 13C NMR spectrum allows for the identification of different types of carbon atoms, such as sp2 and sp3 hybridized carbons, carbonyl carbons, and carbons bonded to heteroatoms. chemistry-chemists.com

Two-dimensional NMR techniques provide crucial connectivity information. COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, indicating which protons are coupled to each other through bonds. HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are separated by two or three bonds, helping to establish connectivity across quaternary carbons and through longer ranges. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about spatial proximity between protons, regardless of direct bonding, which is vital for determining the molecule's three-dimensional structure and relative stereochemistry. researchgate.netbiorxiv.org

While specific detailed NMR data tables for this compound were not extensively available in the search results, the general application of these techniques to pyrrolizidine (B1209537) alkaloids like this compound is well-documented for structure elucidation. researchgate.netvdoc.pub The interpretation of these complex NMR datasets, often aided by quantum mechanical calculations, is essential for piecing together the complete molecular structure. researchgate.net

Conformational Analysis and Stereochemical Assignment via NMR

NMR spectroscopy is also a powerful tool for investigating the conformation and stereochemistry of molecules. Analysis of coupling constants in 1H NMR can provide insights into dihedral angles, which helps in determining the preferred conformation of flexible parts of the molecule. researchgate.net NOESY data, showing through-space correlations, is particularly valuable for assigning relative stereochemistry by indicating which protons are close to each other in space. researchgate.net

Studies on related otonecine-type pyrrolizidine alkaloids, such as clivorine (B1239113) and this compound, have utilized various NMR techniques to understand their structural properties, including their behavior in different solvents. researchgate.net This suggests that conformational analysis and stereochemical assignments for this compound are also performed using these advanced NMR methods.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structural subunits through fragmentation analysis. chemistry-chemists.comnih.govbio-fount.comresearchgate.net HRMS offers high accuracy in mass determination, allowing for the precise determination of the molecular formula.

Accurate Mass Determination and Molecular Formula Elucidation

High-resolution mass spectrometry is critical for determining the accurate mass of this compound. This accurate mass measurement allows for the calculation of possible elemental compositions, and when combined with information from other analytical techniques like NMR, it helps to confirm the molecular formula. This compound has been reported with a molecular formula of C23H31NO9 biorxiv.org or C23H32NO9+ nih.gov. The high resolving power of HRMS differentiates between ions with very close mass-to-charge ratios, providing confidence in the assigned molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. bio-fount.comresearchgate.net This technique is invaluable for obtaining structural information by breaking down the molecule into smaller, characteristic pieces. The fragmentation pattern observed in the MS/MS spectrum provides clues about the presence of specific functional groups and structural subunits within the this compound molecule. chemistry-chemists.comresearchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. bio-fount.com

The IR spectrum of this compound exhibits a broad absorption band near 1600 cm-1. chemistry-chemists.com This absorption is presumed to indicate the presence of an otonecine (B3428663) or an analogous structure where there is transannular interaction between a basic nitrogen atom and an appropriately placed carbonyl group. chemistry-chemists.com IR spectroscopy complements NMR and MS data by confirming the presence of key functional groups like carbonyls (C=O), hydroxyls (O-H), and C-H bonds, which is essential for a complete structural characterization. researchgate.net

Electronic Spectroscopy (UV) for Chromophore Analysis

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which are typically associated with the presence of chromophores. sathyabama.ac.inlibretexts.orgslideshare.net A chromophore is a part of a molecule that absorbs light, usually in the UV or visible region of the electromagnetic spectrum. sathyabama.ac.inlibretexts.orgslideshare.net The absorption of UV or visible light results from the excitation of electrons from lower energy orbitals (like σ, π, or n orbitals) to higher energy antibonding orbitals (σ* or π*). sathyabama.ac.inlibretexts.org

While specific detailed UV absorption data (like λmax and ε values) for this compound were not extensively found in the search results, pyrrolizidine alkaloids, in general, can exhibit UV activity depending on their specific structural features and the presence of conjugated systems or functional groups with lone pairs of electrons. sathyabama.ac.inlibretexts.org One source mentions that this compound exhibits a broad absorption band near 1600 cm⁻¹ in its IR spectrum, which is sometimes discussed in conjunction with electronic properties related to transannular interactions in certain alkaloid structures, although this is not a UV absorption band. chemistry-chemists.com The absence of specific UV data in the readily available search results might suggest that the chromophores present in this compound result in absorptions that are either weak, lack distinct features in the standard UV range often reported, or the specific UV data has not been the primary focus of the available literature summaries.

Chromophores commonly found in organic molecules include double and triple bonds (C=C, C≡C, C=O, C≡N), aromatic rings, and heteroatoms with lone pairs of electrons (like oxygen and nitrogen) sathyabama.ac.inlibretexts.orgslideshare.net. The pyrrolizidine core and the attached functional groups in this compound could contribute to its UV absorption profile. The presence of carbonyl groups (C=O) and ester linkages, as suggested by the structure, could lead to n→π* and π→π* electronic transitions, typically observed in the UV region. sathyabama.ac.inlibretexts.org The exact wavelengths and intensities of these absorptions would depend on the specific environment of these functional groups within the this compound structure.

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Optical Rotation, Electronic Circular Dichroism (ECD))

Chiroptical methods are powerful techniques used to study the interaction of chiral molecules with polarized light and are particularly valuable for determining the absolute stereochemistry of a compound. nih.govfaccts.deencyclopedia.pubbuffalo.edu this compound is a chiral molecule due to the presence of multiple stereocenters within its structure. chemspider.com

Optical Rotation:

Optical rotation is a phenomenon where a chiral substance rotates the plane of linearly polarized light as it passes through the sample. buffalo.eduyoutube.comwikipedia.orgsaskoer.ca The direction and magnitude of this rotation are specific to a particular enantiomer and are measured using a polarimeter. youtube.comwikipedia.orgsaskoer.ca The observed optical rotation is dependent on the concentration of the chiral substance, the path length of the light through the sample, the temperature, and the wavelength of the light used for measurement. youtube.comwikipedia.org Specific rotation ([α]) is a standardized value that accounts for concentration, path length, and temperature, allowing for comparison between different measurements and compounds. youtube.comquora.com

While the search results confirm this compound's chiral nature and the general application of optical rotation in characterizing chiral compounds, specific values for this compound's optical rotation were not found in the provided snippets. Optical rotation data is often reported in scientific literature for newly isolated chiral compounds or for characterization purposes. The sign of optical rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory, respectively) but does not directly correlate with the absolute configuration (R or S) of the stereocenters. wikipedia.orgsaskoer.calibretexts.orglibretexts.org

Electronic Circular Dichroism (ECD):

Electronic Circular Dichroism (ECD), often referred to as CD, is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. nih.govfaccts.deencyclopedia.pub ECD occurs in the UV-Vis region and is the chiroptical counterpart to standard UV-Vis absorption spectroscopy. faccts.deencyclopedia.pub ECD spectra provide valuable information about the electronic transitions in chiral molecules and are highly sensitive to the three-dimensional structure and absolute configuration of the chromophores and their environment. nih.govfaccts.deencyclopedia.pubnih.gov

ECD spectroscopy is a widely used technique for determining the absolute stereochemistry of organic compounds, especially when single-crystal X-ray diffraction is not feasible. nih.govic.ac.ukq-chem.com By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. acs.orgfaccts.deq-chem.com

One search result explicitly mentions that Clivorine and this compound, both otonecine-type pyrrolizidine alkaloids, were investigated using various NMR techniques and CD spectroscopy to understand their solubility properties. acs.orgacs.org This indicates that CD spectroscopy has been applied to this compound. While the details of the ECD spectrum or the absolute stereochemistry determined by CD were not provided in this snippet, its mention confirms the use of this chiroptical method in the study of this compound. acs.orgacs.org The application of CD spectroscopy to this compound would involve measuring the differential absorption of circularly polarized light across a range of wavelengths, particularly in the UV region where electronic transitions occur. The resulting spectrum, showing positive and negative Cotton effects (bands of differential absorption), would be characteristic of this compound's chiral structure. Analysis of the signs, intensities, and positions of these bands, often in conjunction with computational methods, allows for the determination of the absolute configuration of the stereocenters present in the molecule. faccts.deq-chem.com

Chromatographic and Separation Science Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a precise technique commonly used for both qualitative and quantitative analysis of chemical substances, including the assessment of purity and the quantification of compounds in complex mixtures. researchgate.netmdpi.com It is a powerful tool for separating components in a mixture by optimizing parameters such as mobile phases, column types, flow rates, and temperature conditions to achieve optimal peak resolution. atinary.comdrawellanalytical.com

Method Development and Optimization for Ligularine Separation

Developing an effective HPLC method for this compound involves a systematic process that includes method scouting, optimization, robustness testing, and validation. thermofisher.com Method scouting involves screening various column and eluent conditions to select the best combinations for successful separation. thermofisher.com Optimization focuses on refining experimental conditions, such as pH, mobile phase composition and ratio, gradient, flow rate, temperature, sample quantity, and injection volume, to achieve desired separation and sensitivity. researchgate.netdrawellanalytical.comjapsonline.com This iterative process aims for the best possible resolution, speed, and reproducibility. thermofisher.com

Application of Various Detection Modes (e.g., UV, PDA, MS)

HPLC systems utilize various detectors depending on the properties of the analytes. pharmaknowledgeforum.com For compounds with UV absorbance, UV/Visible detectors are commonly used. pharmaknowledgeforum.com Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), are particularly useful as they can measure the entire wavelength range in real-time, allowing for the extraction of data at multiple wavelengths from a single injection. pharmaknowledgeforum.comshimadzu.com This capability is valuable during method development and for assessing peak purity by comparing spectral profiles across a peak to identify potential coelution. shimadzu.comsepscience.com Mass Spectrometry (MS) detection, often coupled with HPLC (LC-MS), provides a more definitive assessment of peak purity and is essential for identifying unknown compounds and quantifying analytes at trace levels based on their mass-to-charge ratio. sepscience.commdpi.comthermofisher.com Combined HPLC-UV and HPLC-MS methods are used for the identification and structural characterization of compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Trace Analysis

GC-MS is an analytical method that combines gas chromatography and mass spectrometry, suitable for analyzing volatile or easily vaporized organic compounds. amazonaws.comemerypharma.com It is widely used for both qualitative identification and quantitative measurement of individual components in complex mixtures, including the detection and quantification of trace-level analytes. amazonaws.comemerypharma.commeasurlabs.com GC-MS is particularly useful for analyzing volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in various matrices. thermofisher.commeasurlabs.combath.ac.uk While this compound itself is a pyrrolizidine (B1209537) alkaloid and may not be directly amenable to GC without derivatization, GC-MS can be applied to analyze volatile components present in Ligularia species extracts or for trace analysis of related volatile compounds. emerypharma.comresearchgate.net

Thin-Layer Chromatography (TLC) as a Screening and Rapid Analytical Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for separating and identifying compounds in a mixture. solubilityofthings.comwikipedia.orglibretexts.org It serves as a valuable screening tool and can be used for rapid analysis, monitoring reaction progress, determining purity, or purifying small amounts of compounds. wikipedia.orglibretexts.org TLC is performed on a plate coated with an adsorbent material (stationary phase) and involves the movement of a solvent (mobile phase) up the plate by capillary action, separating compounds based on their differential affinities. solubilityofthings.comwikipedia.org Visualization of separated compounds can be done under UV light or by staining. wikipedia.orglibretexts.org TLC has been applied in the analysis of chemical constituents from Ligularia species, often used for monitoring fractions during isolation procedures. nii.ac.jpcore.ac.uk

Development and Validation of Analytical Methods for this compound Research

The development and validation of analytical methods are critical processes in pharmaceutical and scientific laboratories to ensure that generated data is accurate, reliable, and compliant with regulatory standards. rssl.comlabmanager.comresearchgate.net Method validation is necessary for new methods, significantly modified existing methods, or when no compendial method exists for the intended analysis. rssl.com The objective is to demonstrate that the method is suitable for its intended purpose and consistently delivers accurate and reproducible results within defined limits. rssl.comlabmanager.comeuropa.eums-editions.cl

Parameters for Method Validation (e.g., sensitivity, reproducibility, specificity)

Analytical method validation typically involves evaluating several key parameters to ensure the method's reliability. According to guidelines such as those from the ICH, these parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradants, or matrix components. labmanager.comeuropa.euelementlabsolutions.comchromatographyonline.com It ensures that the measured response is solely due to the target analyte. elementlabsolutions.comchromatographyonline.com

Accuracy: The closeness of agreement between the value obtained by the method and the true value or an accepted reference value. labmanager.comeuropa.euelementlabsolutions.com It is often expressed as the percent recovery of a known amount. chromatographyonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample under prescribed conditions. labmanager.comeuropa.euelementlabsolutions.com Precision can be assessed at different levels, including repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). europa.euchromatographyonline.comeuropa.eu

Sensitivity: This encompasses the Limit of Detection (LOD) and the Limit of Quantification (LOQ). researchgate.neteuropa.euresearchgate.net The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.neteuropa.eunih.gov

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.euelementlabsolutions.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of accuracy, precision, and linearity. europa.euelementlabsolutions.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.euelementlabsolutions.com This is typically evaluated during the method development phase. europa.eueuropa.eu

Automation and High-Throughput Analytical Platforms

Chromatographic methods are fundamental to the separation and analysis of complex mixtures containing compounds like this compound. Common techniques employed for pyrrolizidine alkaloids generally include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and hyphenated techniques such as LC-Mass Spectrometry (LC-MS) and GC-MS. mastelf.com These methods allow for the separation and identification of individual components within a sample matrix.

Automation and high-throughput analytical platforms aim to increase sample processing speed, improve reproducibility, and reduce manual labor in analytical workflows. elementlabsolutions.comiajps.com Automated systems can handle tasks such as sample preparation, injection, separation, detection, and data processing. elementlabsolutions.comiajps.com High-throughput approaches often involve running numerous samples in parallel or in rapid succession. chromatographytoday.com

While chromatographic methods are routinely used for the analysis of pyrrolizidine alkaloids, specific detailed research findings, protocols, or data tables focusing solely on the automated and high-throughput chromatographic analysis of this compound were not prominently available in the reviewed literature. General principles of automation in chromatography, such as automated sample preparation and injection systems, are applicable to various compound classes, including alkaloids. elementlabsolutions.comiajps.com High-throughput chromatographic systems, particularly in conjunction with rapid detection methods like mass spectrometry, are valuable for screening and analyzing large numbers of samples efficiently. chromatographytoday.com However, specific applications and performance data related to this compound within such automated and high-throughput platforms were not identified in the scope of this review.

Structure Activity Relationship Sar Studies of Ligularine and Its Analogs

Systematic Exploration of Ligularine Scaffold Modifications and Their Biological Implications

Systematic exploration of scaffold modifications involves making specific changes to the core structure of a molecule and observing how these alterations impact its biological activity. frontiersin.orgmdpi.commdpi.comnih.gov While the provided search results mention scaffold modifications in the context of tissue engineering frontiersin.orgmdpi.commdpi.comnih.gov and other compound classes like GLP-1 receptor agonists mdpi.com and polyketides nih.govnih.gov, specific detailed research findings on systematic scaffold modifications of this compound itself and their direct biological implications are not extensively detailed in the search results. However, the principle of systematically altering a scaffold to understand its biological impact is a core concept in SAR. creative-biolabs.comcollaborativedrug.com Studies on pyrrolizidine (B1209537) alkaloids, including this compound and its analogs like clivorine (B1239113) and ligularidine, involve investigating their structures and associated activities. scispace.compdfdrive.tochemistry-chemists.comepdf.pubchemistry-chemists.com Ligularidine, an alkaloid found alongside clivorine and this compound in Ligularia dentata, has shown high mutagenic activity, suggesting that structural differences among these related alkaloids lead to varying biological effects. chemistry-chemists.com

Computational Approaches in SAR Modeling

Computational approaches play a significant role in modern SAR studies, allowing researchers to model and predict the relationship between structure and activity using computer simulations and statistical methods. creative-biolabs.comcollaborativedrug.comresearchgate.netnih.govmdpi.comnih.govmedcraveonline.comnih.govjmchemsci.comresearchgate.netdrughunter.com These methods can help to understand the molecular basis of biological activity and guide the design of new compounds. creative-biolabs.comcollaborativedrug.comnih.govmedcraveonline.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities. creative-biolabs.comresearchgate.netnih.govmedcraveonline.comjmchemsci.comresearchgate.netcreative-biostructure.commdpi.com These models can then be used to predict the activity of new, untested compounds. creative-biolabs.comnih.govmedcraveonline.com QSAR model development typically involves defining molecular descriptors (numerical representations of molecular features), selecting relevant descriptors, and building a statistical model (e.g., using regression analysis) that relates the descriptors to the biological activity. researchgate.netnih.govmedcraveonline.comresearchgate.net Various statistical methods and software are used in QSAR model development and validation. jmchemsci.comresearchgate.net While the search results discuss QSAR modeling in general and its application to other compound series creative-biolabs.comresearchgate.netnih.govmdpi.commedcraveonline.comjmchemsci.comresearchgate.netcreative-biostructure.commdpi.com, specific details on QSAR model development focused solely on this compound were not found. However, the methodology described for QSAR model development is applicable to studying the SAR of this compound and its analogs, provided sufficient experimental activity data are available. researchgate.netnih.govmedcraveonline.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a ligand (like this compound) and its biological target (e.g., a protein receptor or enzyme) at an atomic level. mdpi.comfrontiersin.orgnih.govnih.govnih.govdrughunter.comnih.govnih.gov Molecular docking predicts the preferred binding orientation (pose) of a ligand within a target's binding site and estimates the binding affinity. mdpi.comfrontiersin.orgnih.govnih.govnih.gov MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, allowing researchers to study conformational changes, the stability of the complex, and the nature of the interactions. mdpi.comfrontiersin.orgnih.govnih.govnih.govnih.govnih.govmdpi.com These simulations can help to elucidate the molecular mechanisms of action and provide a more detailed understanding of ligand-target interactions than static docking studies alone. mdpi.comnih.govnih.govnih.gov The search results highlight the widespread use of molecular docking and MD simulations in drug discovery and SAR analysis for various targets and ligands. mdpi.comfrontiersin.orgnih.govnih.govnih.govdrughunter.comnih.govnih.gov Although specific studies applying these techniques to this compound were not found in the provided results, these computational methods are valuable tools for investigating the binding of this compound to potential biological targets and understanding the impact of structural modifications on these interactions. mdpi.comnih.govnih.govnih.gov

Elucidation of Conformational Effects on Biological Activity

The conformation (three-dimensional shape) of a molecule can significantly influence its biological activity by affecting its ability to bind to a target or interact with its environment. nih.govnih.govrcsi.combeilstein-journals.orgscirp.orgnih.gov Elucidating conformational effects involves understanding how the flexibility of a molecule and the different shapes it can adopt impact its biological properties. nih.govnih.govrcsi.combeilstein-journals.orgscirp.org Conformational analysis, often using computational methods like molecular dynamics simulations, can reveal preferred conformations and how structural changes alter this conformational landscape. nih.govnih.govmdpi.comrcsi.comscirp.org The search results emphasize the importance of conformational flexibility and preferred conformations in determining the biological activity of various molecules, including peptides and natural products. nih.govnih.govrcsi.combeilstein-journals.orgscirp.org Scaffold proteins, for instance, can undergo conformational changes that are central to regulating signaling pathways. nih.gov While the specific conformational effects of this compound on its biological activity are not detailed in the search results, the general principle that molecular conformation is a key determinant of biological interaction and activity is well-established. nih.govnih.govrcsi.combeilstein-journals.orgscirp.org Studies on related pyrrolizidine alkaloids or conformational analysis of this compound using computational methods would be necessary to elucidate these effects.

Advanced Mechanistic Investigations of Biological Activities

Elucidation of Ligularine's Molecular Interactions with Biological Targets

The precise molecular targets with which this compound or its metabolites interact have not been exhaustively detailed in specific studies focusing solely on this compound. However, based on the known mechanisms of related pyrrolizidine (B1209537) alkaloids, it is understood that the active metabolites can form adducts with biological macromolecules. researchgate.net

General research on hepatotoxic pyrrolizidine alkaloids indicates that their reactive metabolites can bind covalently to proteins and nucleic acids. researchgate.net This interaction is considered a key event in mediating their toxicity. While specific proteins, enzymes, or nucleic acid sequences that this compound metabolites preferentially interact with have not been widely reported, the broad reactivity of the pyrrolic intermediates suggests potential interactions with a variety of these biomolecules within affected cells, particularly hepatocytes where metabolic activation primarily occurs. researchgate.net

Identification of Interacting Biomolecules (e.g., proteins, enzymes, nucleic acids)

Modulation of Cellular Pathways and Signaling Networks

The impact of this compound on specific cellular pathways and signaling networks has not been a primary focus of reported research. However, the known toxicity of pyrrolizidine alkaloids, mediated by their reactive metabolites, suggests potential downstream effects on various cellular processes. The formation of protein and nucleic acid adducts can disrupt the normal function of these molecules, potentially affecting critical cellular pathways. researchgate.net

While pyrrolizidine alkaloid metabolites are known to bind to proteins, specific studies detailing the impact of this compound on the activity of particular enzymes and the associated inhibition kinetics are not widely reported. Enzyme kinetics studies typically involve determining parameters such as Km and Vmax and analyzing how a compound affects these values to understand the nature of inhibition (e.g., competitive, non-competitive, uncompetitive). khanacademy.orgtaylorandfrancis.comnumberanalytics.comlsuhsc.edu The covalent modification of enzymes by reactive metabolites could lead to irreversible inhibition or altered catalytic activity. uomustansiriyah.edu.iq

The effect of this compound on specific biochemical reaction cascades has not been extensively studied. Biochemical reaction cascades and signaling networks involve a series of molecular events where the output of one reaction serves as the input for the next, often involving enzymes and signaling proteins. lumenlearning.comdanaher.comnih.gov Disruption of key enzymes or signaling molecules through adduction by this compound metabolites could potentially impact these cascades, leading to altered cellular responses. However, experimental data specifically demonstrating these effects for this compound is limited.

Applications as Chemical Probes in Biological Systems

Design and Synthesis of Probes for Target Identification

Direct information on the specific design and synthesis of molecular probes specifically for this compound to identify its cellular targets is limited in the available literature. However, research into the broader class of hepatotoxic pyrrolizidine alkaloids, to which this compound belongs, provides insights into potential targeting mechanisms.

Hepatotoxic PAs require metabolic activation, primarily by hepatic cytochrome P450 enzymes, to form reactive dehydro-alkaloid metabolites (pyrroles). nih.gov These reactive intermediates are electrophilic and can alkylate nucleophilic centers in biological macromolecules. nih.gov This alkylation leads to the formation of DNA and protein adducts. nih.gov The formation of these adducts is considered a major molecular mechanism underlying the toxicity and potential tumorigenicity of these compounds. nih.gov

While specific probes for this compound were not detailed, the understanding of the reactive pyrrolic metabolites and their ability to form adducts with DNA and proteins provides a basis for how probes could be designed. Such probes would likely aim to mimic the reactive intermediate or tag the sites of alkylation on target molecules.

Furthermore, in vitro studies on the effects of reactive PA metabolites have suggested that sinusoidal endothelial cells (ECs) in the liver may be primary targets of toxicity, rather than solely hepatocytes. This identification of a specific cell type as a potential target provides a direction for future probe design and target identification studies for compounds like this compound.

Elucidation of Unknown Biological Processes

The elucidation of biological processes related to this compound largely centers on understanding the cascade of events following its metabolic activation. While the core pathway of metabolic activation and subsequent alkylation leading to cytotoxicity and genotoxicity is a known mechanism for hepatotoxic PAs, ongoing research continues to refine the understanding of the downstream biological processes affected.

This compound, similar to the closely related clivorine (B1239113), is metabolized to reactive pyrroles that can form DNA adducts. nih.gov Studies on other hepatotoxic PAs, such as riddelliine, have provided a more established genotoxic mechanism involving the formation of specific DHP-derived DNA adducts. It is anticipated that this activation pathway and the formation of similar DNA adducts may be a general mechanism for otonecine-type PAs, including this compound, contributing to their genotoxic effects and potential to induce tumors. This process of DNA adduct formation represents a key elucidated biological process by which these compounds exert their harmful effects.

The unique solubility properties of this compound and clivorine, dissolving in both nonpolar organic and aqueous solutions due to their ability to exist in non-ionized and ionized forms, respectively, have been noted. nih.gov While the full biological implications of this dual solubility are not completely understood, it is suggested that it may play a role in the intoxication process. nih.gov Further research into how this property influences absorption, distribution, and interaction with biological systems could elucidate previously unknown aspects of its biological activity.

Comparative studies on the cytotoxicity of different PAs, including clivorine, in cell lines like HepG2 cells have demonstrated that the cytotoxic potential is structurally dependent. For instance, clivorine was found to be more toxic than certain retronecine-based PAs in HepG2 cells at similarly high concentrations. Such findings, while not always directly detailing unknown processes, contribute to the understanding of the biological potency and structure-activity relationships within the PA class, which is relevant to understanding the biological processes they influence.

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Complex Pyrrolizidine (B1209537) Alkaloids

The synthesis of complex pyrrolizidine alkaloids, including Ligularine, presents considerable challenges due to their intricate structures and stereochemistry. Future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies. Current strategic approaches to PA synthesis involve methods such as hydrogenation of heteroaromatic compounds, various condensations, cycloaddition reactions, sigmatropic shifts, transition metal-mediated cyclizations (including ring-closing alkene metathesis), and radical processes. researchgate.net Cycloadditions and sigmatropic rearrangements, along with condensations and metal-catalyzed reactions, are frequently used for synthesizing natural pyrrolizidines and their derivatives. researchgate.net The chiral pool strategy is also an effective approach for preparing polyhydroxylated pyrrolizidine alkaloids and their analogues. researchgate.net

Innovations are expected in areas such as asymmetric synthesis to control stereochemistry precisely and the use of transition metal catalysis for efficient construction of complex alkaloid structures. researchgate.net The development of novel synthetic routes that minimize the use of hazardous reagents and reduce waste aligns with green chemistry principles, contributing to more sustainable production of these valuable compounds. Researchers are also exploring the design of new compounds with modified structures as precursors to active forms, which could potentially mitigate toxicity issues associated with some PAs while retaining desirable biological activities. nagoya-u.ac.jp

Advancement in Biosynthetic Engineering for Sustainable Natural Product Sourcing

The traditional sourcing of natural products like this compound from plants faces limitations such as low and inconsistent yields, and dependence on environmental and geographic factors. researchgate.net Advancement in biosynthetic engineering offers a promising avenue for sustainable production. Pyrrolizidine alkaloids are derived from amino acids, primarily L-ornithine, through complex enzymatic pathways. rsc.orgnih.gov Understanding and manipulating these pathways at the genetic level is crucial for enhancing production in host organisms.

Future research will delve deeper into elucidating the complete biosynthetic pathways of complex PAs, identifying the key enzymes involved, and understanding their regulatory mechanisms. nih.govflorajournal.com Techniques such as CRISPR/Cas9 have already shown potential in suppressing the production of PAs in plants by targeting genes like homospermidine synthase (HSS), a key enzyme in PA biosynthesis. researchgate.net While this has been used to reduce or eliminate PAs in certain plants for safety reasons, the same genetic engineering principles can potentially be applied to optimize the production of specific PAs in suitable biological systems, such as engineered microorganisms or plant cell cultures. researchgate.netflorajournal.com This could provide a more controlled, efficient, and sustainable source of this compound and other valuable PAs.

Development of Advanced Analytical Techniques for Comprehensive Metabolomics

Comprehensive analysis of this compound and related metabolites in complex biological and environmental matrices requires highly sensitive and selective analytical techniques. Metabolomics, the study of the complete set of small molecules within a biological system, relies heavily on advanced analytical platforms. laboratoriosrubio.comarome-science.comcreative-proteomics.comnih.gov

Future developments in this area will focus on improving the capabilities of techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which are currently the gold standards for metabolomics analysis. arome-science.comcreative-proteomics.comuva.es Innovations are needed to enhance sensitivity, specificity, and the ability to distinguish between structural isomers, which is a known challenge for PAs. sciex.comnih.gov Techniques like differential ion mobility spectrometry (DMS) coupled with LC-MS/MS are being explored to improve the separation and identification of isomeric PA compounds. sciex.comnih.gov High-resolution mass spectrometry (HRMS), such as Quadrupole-Time of Flight (Q-TOF) MS, offers high mass resolution and accuracy, enabling the identification and quantification of metabolites with high precision. creative-proteomics.comnumberanalytics.com

Advancements in sample preparation methods are also crucial for effectively extracting and cleaning up PAs from diverse matrices like food, herbal products, and biological samples. uva.esnih.gov Future research will likely lead to the development of more efficient and less labor-intensive extraction and purification techniques. The integration of advanced bioinformatics tools and databases will be essential for processing the vast amounts of data generated by these techniques, enabling the identification and interpretation of metabolic profiles related to this compound. arome-science.comcreative-proteomics.com

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Future applications of AI and ML in this compound research include predicting the biological activity and potential toxicity of novel PA structures based on their chemical features. nih.govoup.com Quantitative structure-activity relationship (QSAR) models using ML algorithms like Random Forest and Artificial Neural Networks have already been applied to predict the hepatotoxicity of PAs. oup.com AI can also be used to analyze large-scale omics data (genomics, transcriptomics, metabolomics) to gain deeper insights into the mechanisms of action of this compound and its interactions within biological systems. researchgate.netannualreviews.org

Interdisciplinary Approaches to Unravel Complex Biological Mechanisms

Understanding the complex biological mechanisms involving this compound requires an integrated, interdisciplinary approach that goes beyond traditional single-discipline studies. This compound, like other PAs, can interact with biological systems in various ways, including potential toxicity and other biological activities. nih.gov These interactions often involve intricate molecular pathways and networks.

Future research will increasingly integrate knowledge and techniques from diverse fields such as chemistry, biology, pharmacology, toxicology, genetics, and computational science. mdpi.comumn.edunumberanalytics.comnih.govroyalsociety.orgosf.io Systems biology approaches, which aim to understand biological systems as a whole by integrating experimental and computational techniques, will be crucial for deciphering the complex effects of this compound at the cellular and organismal levels. numberanalytics.com This involves analyzing biological networks, identifying key regulatory elements, and predicting system responses to exposure. numberanalytics.com

Collaborations between chemists synthesizing novel PA analogues, biologists studying their cellular effects, pharmacologists evaluating their activities, toxicologists assessing their safety, and computational scientists developing predictive models will be essential for a comprehensive understanding of this compound's biological profile. mdpi.comnih.gov This interdisciplinary synergy will facilitate the identification of potential therapeutic applications, the elucidation of toxicity pathways, and the development of strategies to mitigate adverse effects, ultimately leading to a more complete picture of this compound's role and potential. umn.eduroyalsociety.orgifremer.fr

Q & A

Basic Research Questions

What are the standard protocols for isolating and identifying Ligularine from plant sources?

To isolate this compound, researchers typically employ column chromatography (e.g., silica gel or HPLC) combined with solvent partitioning. Structural elucidation relies on spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-MS). Cross-referencing spectral data with published literature is critical to confirm identity . For reproducibility, document solvent systems, stationary phases, and instrumentation parameters (e.g., NMR frequency, MS ionization mode) .

How can researchers determine the purity and structural integrity of this compound post-extraction?

Purity is assessed via HPLC with UV detection (λmax for this compound) and validated against certified reference materials. Structural integrity is confirmed through melting point analysis, FT-IR (to identify functional groups), and X-ray crystallography for crystalline derivatives. Always compare results with peer-reviewed spectral databases (e.g., SciFinder, Reaxys) .

Advanced Research Questions

How to resolve contradictory bioactivity data for this compound across different in vitro studies?

Contradictions often arise from variability in experimental conditions:

- Cell lines/pathogen strains : Use standardized cell lines (e.g., ATCC) and report passage numbers.

- Concentration gradients : Include dose-response curves (IC₅₀/EC₅₀) and validate with orthogonal assays (e.g., enzymatic vs. cell-based).

- Solvent controls : Account for solvent effects (e.g., DMSO cytotoxicity). Statistical meta-analysis of published data can identify trends obscured by outliers .

What methodological strategies optimize this compound’s synthetic pathways for higher yields?

Computational tools (e.g., DFT calculations) predict reaction energetics and intermediate stability. Experimentally, employ Design of Experiments (DoE) to test variables (catalyst loading, temperature). Characterize intermediates via in-situ FT-IR or LC-MS. Validate scalability using flow chemistry to minimize batch variability .

How to design robust in vivo studies to assess this compound’s toxicity and pharmacokinetics?

Follow OECD guidelines for acute/chronic toxicity testing:

- Dosing : Use staggered administrations (single vs. repeated doses) and monitor plasma half-life via LC-MS/MS.

- Control groups : Include vehicle and positive controls (e.g., cisplatin for nephrotoxicity).

- Histopathology : Partner with accredited labs for blinded tissue analysis. Publish raw data in supplementary materials for transparency .

Data Analysis & Interpretation

What statistical methods are appropriate for interpreting this compound’s pharmacological data?

For in vitro/in vivo

- ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups.

- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate efficacy metrics.

- Effect size reporting : Include Cohen’s d or Hedge’s g to contextualize biological significance beyond p-values .

How to address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Reconcile discrepancies by:

- Docking validation : Use multiple software (AutoDock, Schrödinger) and consensus scoring.

- MD simulations : Extend simulation times (≥100 ns) to assess protein-ligand stability.

- Experimental cross-checks : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Experimental Design & Validation

What controls are essential in assays measuring this compound’s antioxidant activity?

- Positive controls : Trolox or ascorbic acid at equivalent concentrations.

- Negative controls : Solvent-only and radical scavenger inhibitors (e.g., SOD for superoxide assays).

- Matrix controls : Account for plant extract interferents via spike-and-recovery experiments .

How to investigate this compound’s synergistic effects with other bioactive compounds?

Use isobolographic analysis or combination index (CI) models (e.g., CompuSyn). Test fixed-ratio combinations (e.g., 1:1, 1:2) and validate with mechanistic studies (e.g., gene expression profiling). Publish raw combination data to enable meta-analyses .

Ethical & Reproducibility Considerations

How to ensure reproducibility in this compound research across labs?

- Open data : Share spectral raw files (e.g., Bruker NMR formats) in repositories like Zenodo.

- Detailed SOPs : Document equipment calibration (e.g., NMR shimming) and batch numbers for reagents.

- Collaborative validation : Partner with independent labs for inter-laboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。